Sodium 6-methylpyrimidin-4-olate
Description
Overview of Pyrimidine (B1678525) Chemistry and its Significance in Heterocyclic Systems
Pyrimidines are a cornerstone of heterocyclic chemistry, primarily due to their integral role in the structure of nucleic acids—the very blueprint of life. The nucleobases cytosine, thymine, and uracil (B121893) are all pyrimidine derivatives, highlighting the fundamental importance of this heterocyclic system in biological processes. Beyond their biological significance, pyrimidine scaffolds are versatile building blocks in medicinal chemistry and materials science. nih.gov The presence of multiple nitrogen atoms within the ring imparts unique electronic properties, making pyrimidines susceptible to a variety of chemical transformations and allowing for the introduction of diverse functional groups at various positions. This adaptability has led to the development of a wide array of pyrimidine-based compounds with applications ranging from pharmaceuticals and agrochemicals to advanced materials. nih.gov
Chemical Context and Importance of Pyrimidinolates
Pyrimidinolates, the conjugate bases of hydroxypyrimidines, represent a key class of intermediates in pyrimidine chemistry. The parent hydroxypyrimidines can exist in tautomeric forms, as either the hydroxy (-OH) or the oxo (=O) isomer. The deprotonation of a hydroxypyrimidine with a suitable base, such as sodium hydride or sodium hydroxide (B78521), generates the corresponding sodium pyrimidinolate. This process enhances the nucleophilicity of the oxygen atom, making the pyrimidinolate a potent reagent for a variety of substitution reactions. The importance of pyrimidinolates lies in their ability to act as versatile synthons, enabling the introduction of a wide range of substituents onto the pyrimidine core, thereby facilitating the synthesis of novel and complex molecules with tailored properties.
Scope and Research Focus on Sodium 6-methylpyrimidin-4-olate
While dedicated research focusing exclusively on the isolation and characterization of this compound is limited, its significance is primarily understood through its role as a reactive intermediate. The research focus, therefore, centers on its in-situ generation from 6-methylpyrimidin-4-ol and its subsequent utilization in synthetic transformations. Academic investigations have explored its reactivity, particularly in O-alkylation reactions, to generate a library of 4-alkoxy-6-methylpyrimidine derivatives. These studies are often driven by the quest for new bioactive molecules, as the modification of the pyrimidine core at the 4-position can significantly influence the biological activity of the resulting compounds. The underlying research aims to understand the regioselectivity of its reactions and to develop efficient synthetic methodologies for the preparation of functionalized pyrimidines.
Chemical Structure and Properties
Molecular Structure and Tautomerism of the Parent Compound
The parent compound, 6-methylpyrimidin-4-ol, can exist in two primary tautomeric forms: the aromatic 6-methylpyrimidin-4-ol and the non-aromatic 6-methylpyrimidin-4(3H)-one. Spectroscopic studies and computational analyses indicate that in aqueous solution, the equilibrium favors the oxo (or keto) tautomer. The formation of this compound involves the removal of the acidic proton from the hydroxyl group of the 'ol' tautomer or the N-H proton of the 'one' tautomer, resulting in a resonance-stabilized anion. The negative charge is delocalized over the oxygen and nitrogen atoms of the pyrimidine ring, which contributes to its stability and reactivity.
Physicochemical Properties
Specific, experimentally determined physicochemical properties for isolated this compound are not widely reported. However, based on its ionic nature, it is expected to be a solid at room temperature with a relatively high melting point and good solubility in polar solvents. The properties of the parent compound, 6-methylpyrimidin-4-ol, are better documented and provide some context.
Interactive Data Table: Properties of 6-methylpyrimidin-4-ol
| Property | Value | Source |
| CAS Number | 156647-96-0 | ChemScene chemscene.com |
| Molecular Formula | C5H6N2O | ChemScene chemscene.com |
| Molecular Weight | 110.11 g/mol | ChemScene chemscene.com |
| TPSA (Topological Polar Surface Area) | 46.01 Ų | ChemScene chemscene.com |
| logP | 0.49062 | ChemScene chemscene.com |
| Hydrogen Bond Donors | 1 | ChemScene chemscene.com |
| Hydrogen Bond Acceptors | 3 | ChemScene chemscene.com |
Synthesis and Reactivity
The synthesis of this compound is typically not performed for its isolation but rather for its immediate use in subsequent chemical reactions. Its reactivity is dominated by the nucleophilic character of the pyrimidinolate anion.
Synthetic Methodologies
The most common method for the preparation of this compound involves the deprotonation of 6-methylpyrimidin-4-ol. This is typically achieved by treating a solution of 6-methylpyrimidin-4-ol with a strong base such as sodium hydride (NaH) or sodium hydroxide (NaOH) in an appropriate solvent. The choice of solvent depends on the subsequent reaction, with aprotic polar solvents like dimethylformamide (DMF) often being used to facilitate the reaction. The formation of the sodium salt is generally rapid and proceeds to completion, providing a solution of the reactive pyrimidinolate for further use.
Reactivity and Role as a Synthetic Intermediate
The primary role of this compound in academic research is as a nucleophilic intermediate. The delocalized negative charge on the pyrimidinolate anion makes the oxygen atom a potent nucleophile. This reactivity is harnessed in O-alkylation reactions, where the pyrimidinolate is reacted with various alkyl halides or other electrophiles to introduce an alkoxy group at the 4-position of the pyrimidine ring. For instance, the reaction of this compound with chloroacetonitrile (B46850) would yield 2-((6-methylpyrimidin-4-yl)oxy)acetonitrile. This synthetic strategy is a key step in the preparation of a diverse range of 4-substituted-6-methylpyrimidine derivatives, which can then be further elaborated to create more complex molecular architectures.
Applications in Academic Research
The utility of this compound is demonstrated through its application in the synthesis of various target molecules, which are often investigated for their potential biological or material properties.
Use in the Synthesis of Complex Molecules
A significant application of this compound is in the synthesis of precursors for bioactive compounds. By serving as a key intermediate in O-alkylation reactions, it enables the introduction of various side chains onto the pyrimidine ring. These side chains can be designed to interact with biological targets, and thus, the synthesis of a library of such compounds is a common strategy in medicinal chemistry research. For example, the resulting 4-alkoxy-6-methylpyrimidines can be further functionalized to explore their potential as enzyme inhibitors or receptor modulators.
Role in Coordination Chemistry and Materials Science
While direct applications of isolated this compound in coordination chemistry and materials science are not well-documented, the parent compound and its derivatives have been explored in these areas. Pyrimidinolates, in general, can act as ligands, coordinating to metal centers through their nitrogen and oxygen atoms to form metal-organic frameworks (MOFs) or coordination polymers. The specific properties of such materials, including their porosity, thermal stability, and catalytic activity, would be influenced by the nature of the pyrimidine ligand. Although specific studies on this compound in this context are lacking, the potential for its use in creating novel coordination compounds remains an area for future investigation.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H5N2NaO |
|---|---|
Molecular Weight |
132.10 g/mol |
IUPAC Name |
sodium;6-methylpyrimidin-4-olate |
InChI |
InChI=1S/C5H6N2O.Na/c1-4-2-5(8)7-3-6-4;/h2-3H,1H3,(H,6,7,8);/q;+1/p-1 |
InChI Key |
ZPQHUPFYTBSAKK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=NC=N1)[O-].[Na+] |
Origin of Product |
United States |
Iii. Chemical Reactivity and Transformational Chemistry
Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core
The pyrimidine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly when a good leaving group is present. However, the 4-olate substituent acts as an electron-donating group, which can modulate the reactivity of the ring towards nucleophiles.
The introduction of carbon-based substituents onto the pyrimidine core often requires prior activation, typically by converting the hydroxyl group of the parent 6-methylpyrimidin-4-ol into a better leaving group, such as a halide. For instance, the corresponding chloropyrimidine is a common precursor for such reactions.
Cross-coupling reactions utilizing organometallic reagents are a primary method for forming new carbon-carbon bonds. Grignard reagents (R-MgX), in the presence of a suitable metal catalyst like nickel or palladium, can react with halogenated pyrimidines to yield alkyl- or aryl-substituted pyrimidines. researchgate.net While direct reaction on sodium 6-methylpyrimidin-4-olate is less common, the transformation of its corresponding 4-chloro derivative is a well-established strategy. researchgate.net
A plausible reaction pathway involves the nickel-catalyzed coupling of a Grignard reagent with 4-chloro-6-methylpyrimidine.
Table 1: Examples of Catalyzed Cross-Coupling Reactions with Halogenated Pyrimidines This table presents generalized reactions and may not be specific to the 6-methyl derivative.
| Halogenated Pyrimidine | Carbon Nucleophile | Catalyst | Product |
| 4-Chloro-2,6-dimethylpyrimidine (B189592) | Phenylmagnesium bromide | Ni(PPh₃)₂Cl₂ | 4-Phenyl-2,6-dimethylpyrimidine |
| 2-Chloropyrimidine (B141910) | Ethylmagnesium bromide | Pd(PPh₃)₄ | 2-Ethylpyrimidine |
In some cases, Grignard reagents can add directly to the pyrimidine ring, especially when the ring is activated by strongly electron-withdrawing groups. nih.gov For 4-aminopyrimidines with a nitrile group at the 5-position, the addition of a Grignard reagent can occur at the C6 position, leading to dihydropyrimidine (B8664642) derivatives after workup. nih.gov This suggests that the electrophilicity of the pyrimidine ring positions is crucial for the outcome of reactions with carbon nucleophiles.
Similar to reactions with carbon nucleophiles, the displacement of a leaving group at the 4-position of the pyrimidine ring by nitrogen-centered nucleophiles is a key transformation. Starting from the corresponding 4-chloro-6-methylpyrimidine, reaction with various amines or anilines can readily furnish 4-amino-substituted pyrimidines. The basicity and nucleophilicity of the amine play a significant role in the reaction rate and outcome. mdpi.com
For instance, the synthesis of 2-amino-substituted 6-methylpyrimidin-4-ol derivatives can be followed by further reactions. Although the primary hydroxyl group is already present, transformations on other parts of the molecule can be achieved. For example, derivatives can react with amines like aniline (B41778) and morpholine (B109124) to form corresponding amides. researchgate.net
Oxidation and Reduction Pathways of the Pyrimidinolate Moiety
The pyrimidinolate moiety can undergo both oxidation and reduction, leading to a variety of transformed products.
Oxidation: The oxidation of hydroxypyrimidines can lead to various products depending on the oxidizing agent and reaction conditions. evitachem.com Strong oxidizing agents can potentially lead to ring-opening or the formation of more complex structures. For example, the oxidation of 5-hydroxypyrimidine (B18772) nucleosides with hydroxyl radicals or bromine water can result in the formation of hydantoin (B18101) derivatives through intermediate dialuric and isodialuric acid species. nih.gov While this specific pathway relates to a different isomer, it highlights the susceptibility of the hydroxylated pyrimidine ring to oxidative transformation.
Reduction: The pyrimidine ring of pyrimidin-4-ones can be reduced using complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). rsc.orgevitachem.com Reduction with NaBH₄ can yield dihydropyrimidine derivatives. rsc.org The regioselectivity of the reduction can be influenced by the substituents on the pyrimidine ring. rsc.org LiAlH₄ is a more powerful reducing agent and can reduce ester or amide functionalities elsewhere in the molecule, sometimes with concomitant reduction of the pyrimidine ring itself to a dihydropyrimidine. researchgate.net The presence of an electron-withdrawing group on the pyrimidine ring generally facilitates its reduction by a hydride ion. researchgate.net
Table 2: General Oxidation and Reduction Reactions of Hydroxypyrimidines
| Starting Material | Reagent | Product Type |
| 4-Hydroxypyrimidine (B43898) | Potassium permanganate | Oxidized pyrimidine derivatives |
| 4-Hydroxypyrimidine | Sodium borohydride | Dihydropyrimidine derivatives |
| Pyrimidin-2(1H)-one | Lithium aluminum hydride | Dihydro- or Tetrahydro-pyrimidin-2(1H)-one |
Formation of O-Substituted Derivatives
The oxygen atom of the 6-methylpyrimidin-4-olate anion is a potent nucleophile, readily participating in reactions to form O-substituted derivatives. This is one of the most common and synthetically useful transformations for this class of compounds.
Alkylation or acylation at the oxygen atom can be achieved by reacting the sodium salt with various electrophiles. For example, reaction with alkyl halides or sulfates leads to the corresponding O-alkylated pyrimidines (ethers). Similarly, reaction with acyl chlorides or anhydrides yields O-acylated products (esters). researchgate.netevitachem.com
A notable application is the synthesis of O-alkylated precursors for further elaboration. For instance, 2-amino-6-methylpyrimidin-4-ols can be converted to their sodium salts and then reacted with esters like methyl 2-chloroacetate to form O-substituted esters. researchgate.net This strategy is also employed in the synthesis of complex molecules where the pyrimidine oxygen is alkylated, such as in the preparation of O⁶-alkylated deazapurine derivatives. nih.gov
Complexation with Metal Ions and Ligand Reactivity
The 6-methylpyrimidin-4-olate anion is an excellent ligand for a variety of metal ions due to the presence of multiple heteroatom donors (two nitrogen atoms and one oxygen atom). It can act as a versatile building block for the construction of coordination polymers and metal-organic frameworks (MOFs).
Studies on the closely related pyrimidin-4-olate (4-pymo) ligand have shown its ability to form extended coordination frameworks with metal ions like zinc(II) and nickel(II). acs.org In these structures, the pyrimidin-4-olate ligand can adopt different coordination modes, acting as a bridge between metal centers. Common modes include N,O-chelation and N,N'- or N,O-exo-bidentate bridging. acs.org The resulting frameworks can exhibit interesting thermal and magnetic properties. acs.org For example, the reaction of ZnO with 4-hydroxypyrimidine at elevated temperatures yields a 3D framework where the ligand links zinc centers through both N,N'- and N,O-bidentate coordination. acs.org
The pyrimidine moiety can also participate in non-covalent interactions within biological systems. For instance, the pyrimidine core of a pyrrolopyrimidinone inhibitor was shown to form hydrogen bonds and π-π stacking interactions within the active site of the ENPP1 enzyme, highlighting its role as a key recognition element. acs.org
Iv. Structural Characterization and Analytical Investigations
Spectroscopic Analysis of Sodium 6-methylpyrimidin-4-olate and its Derivatives
Spectroscopic methods are fundamental to determining the molecular structure of a compound by probing the interaction of its atoms and bonds with electromagnetic radiation. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. While specific experimental NMR data for this compound is not extensively published, the expected chemical shifts can be reliably predicted based on analysis of its parent compound, 6-methyl-4(1H)-pyrimidinone, and closely related analogs like 4-hydroxypyrimidine (B43898). chemicalbook.comchemicalbook.com
Interactive Data Table: Predicted NMR Chemical Shifts (δ) for 6-methyl-4(1H)-pyrimidinone
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | CH ₃ | ~2.2 - 2.5 | Singlet |
| ¹H | H-2 | ~8.0 - 8.2 | Singlet/Doublet |
| ¹H | H-5 | ~6.3 - 6.6 | Singlet/Doublet |
| ¹³C | C H₃ | ~20 - 24 | |
| ¹³C | C-2 | ~150 - 155 | |
| ¹³C | C-4 | ~165 - 170 | |
| ¹³C | C-5 | ~110 - 115 | |
| ¹³C | C-6 | ~160 - 165 |
Note: These are estimated values based on data from analogous structures. Actual experimental values may vary based on solvent and other conditions.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. researchgate.net For 6-methyl-4(1H)-pyrimidinone, the key tautomer relevant to its sodium salt, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration. The presence of N-H bonds and C=N bonds within the pyrimidine (B1678525) ring also gives rise to characteristic absorption bands.
Raman spectroscopy provides complementary information. While the C=O stretch is typically weaker in Raman spectra, the ring "breathing" modes of the pyrimidine system are often strong and provide a clear fingerprint for the heterocyclic core. researchgate.net
Interactive Data Table: Characteristic Vibrational Frequencies for 6-methyl-4(1H)-pyrimidinone
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | IR | 3100 - 3300 | Medium-Broad |
| C-H Stretch (Aromatic/Methyl) | IR / Raman | 2850 - 3100 | Medium-Weak |
| C=O Stretch | IR | 1650 - 1700 | Strong |
| C=N / C=C Ring Stretch | IR / Raman | 1550 - 1650 | Strong-Medium |
| Ring Breathing Mode | Raman | 980 - 1020 | Strong |
| C-H Bend | IR | 1400 - 1470 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. Pyrimidine derivatives exhibit characteristic absorption maxima (λ_max) in the UV region. The spectrum of 6-methyl-4(1H)-pyrimidinone is sensitive to the solvent environment and pH. thermofisher.comresearchgate.net Changing the pH to a more basic environment to form the this compound anion typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption bands due to the increased electron delocalization in the deprotonated ring system.
Interactive Data Table: Expected UV-Vis Absorption Maxima for 6-methylpyrimidin-4-ol/olate
| Solvent / Condition | Expected λ_max (nm) | Transition |
| Neutral (e.g., Ethanol) | ~210 nm, ~260-275 nm | π → π |
| Basic (forming olate) | ~280 - 300 nm | π → π |
Note: The exact λ_max values are influenced by solvent polarity. chiralabsxl.comnist.gov
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry (MS) is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For 6-methyl-4(1H)-pyrimidinone, the parent compound of this compound, the electron ionization (EI) mass spectrum shows a distinct molecular ion (M⁺) peak.
The National Institute of Standards and Technology (NIST) database provides a reference mass spectrum for 6-methyl-4(1H)-pyrimidinone (CAS 3524-87-6), confirming its molecular weight of approximately 110.11 g/mol . nist.govnist.gov The fragmentation pattern is characteristic of pyrimidones, often involving the loss of small, stable molecules like CO or HCN.
Interactive Data Table: Mass Spectrometry Data for 6-methyl-4(1H)-pyrimidinone
| m/z Value | Interpretation | Relative Intensity |
| 110 | Molecular Ion [M]⁺ | High |
| 82 | [M - CO]⁺ | Moderate |
| 81 | [M - CO - H]⁺ | High |
| 54 | [M - CO - HCN]⁺ or [C₃H₄N]⁺ | Moderate |
| 42 | [C₂H₄N]⁺ | High |
Source: Based on NIST Mass Spectrometry Data Center. nist.govnist.gov
Solid-State Structural Elucidation
While spectroscopic methods reveal the molecular formula and connectivity, solid-state techniques are required to understand how the molecules are arranged in a crystalline material.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
While a specific crystal structure for this compound has not been reported in major crystallographic databases, analysis of related pyrimidine salts allows for a well-founded prediction of its structural characteristics. researchgate.netnih.govcore.ac.uk It is expected that this compound would crystallize in a common space group, such as monoclinic P2₁/c or triclinic P-1. The structure would consist of an ionic lattice with Na⁺ cations and 6-methylpyrimidin-4-olate anions. The ions would be held together by strong electrostatic interactions between the sodium cation and the negatively charged oxygen atom of the olate. Furthermore, intermolecular forces like π–π stacking between the pyrimidine rings would likely play a significant role in stabilizing the crystal packing. core.ac.uk
Interactive Data Table: Predicted Crystal Data Parameters for this compound
| Parameter | Predicted Value / Type | Rationale |
| Crystal System | Monoclinic or Triclinic | Common for simple organic salts. nih.gov |
| Space Group | P2₁/c or P-1 | Frequently observed for pyrimidine derivatives. nih.gov |
| Key Interactions | Ionic (Na⁺···O⁻), π–π stacking | Expected for an ionic aromatic compound. |
| Coordination | Na⁺ coordinated to O and N atoms | Typical coordination for sodium with heterocyclic anions. |
Elucidation of Supramolecular Interactions and Crystal Packing
A thorough review of crystallographic databases and peer-reviewed chemical literature indicates that the specific crystal structure of this compound has not been determined or reported. Consequently, a detailed elucidation of its supramolecular architecture, including the nature of ionic bonding between the sodium cation and the pyrimidinolate anion, and other non-covalent interactions such as hydrogen bonds or π-stacking that would dictate the crystal packing, remains uncharacterized.
While studies on related pyrimidine derivatives often reveal complex networks of interactions that guide their solid-state assembly, no such specific analysis is available for this compound. The arrangement of ions and the formation of any extended supramolecular motifs in the crystal lattice are therefore currently unknown.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method requires a known crystal structure, from which the electron distribution of a molecule within the crystal is calculated to map the regions of close contact with neighboring molecules.
V. Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations (e.g., DFT calculations)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to understanding the intrinsic properties of the 6-methylpyrimidin-4-olate system. nih.govscripps.eduyoutube.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. youtube.com
Computational methods are extensively used to determine the most stable three-dimensional structures (geometries) of molecules by finding the minimum energy conformation on the potential energy surface. nih.govresearchgate.net For the tautomers of 6-methylpyrimidin-4-olate, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and various DFT functionals (e.g., B3LYP) combined with basis sets like 6-31G* or cc-pVTZ are employed. researchgate.netchemicalbook.comnih.govaip.org
Geometry optimization calculations provide key structural parameters such as bond lengths and angles. mdpi.com Studies on related pyrimidine (B1678525) derivatives have demonstrated excellent agreement between calculated and experimental data obtained from techniques like X-ray diffraction. nih.govmdpi.com For instance, high-level coupled-cluster [CCSD(T)] calculations have been used to determine the equilibrium structure of the parent pyrimidine molecule with very high precision. aip.org Such analyses for 6-methylpyrimidin-4-olate would precisely define the planarity of the ring and the orientation of the methyl group.
The relative energies of different tautomers and conformers are also determined through these calculations, providing a quantitative measure of their relative stabilities. researchgate.net
A significant area of computational study for this compound is its prototropic tautomerism. The 6-methylpyrimidin-4-olate anion is the conjugate base of its neutral tautomers: 6-methylpyrimidin-4-ol (the enol form) and 6-methyl-3H-pyrimidin-4-one and 6-methyl-1H-pyrimidin-4-one (the keto or lactam forms). researchgate.netchemicalbook.com Computational studies on the parent 4-hydroxypyrimidine (B43898) consistently show that the keto forms (pyrimidinones) are more stable than the enol (hydroxypyrimidine) form in both the gas phase and in solution. researchgate.netchemicalbook.comnih.gov
The relative stability can be influenced by the computational method used. For example, in a study on 4-hydroxypyrimidine, MP2 calculations suggested a different tautomer ratio compared to B3LYP calculations, highlighting the importance of the chosen theoretical level. researchgate.net The presence of substituents can also affect the tautomeric equilibrium. nih.gov
Computational models are also used to investigate the mechanism of tautomerization. For isolated molecules, the intramolecular proton transfer from the oxygen to a ring nitrogen involves a high activation energy barrier. chemicalbook.com However, the presence of solvent molecules, particularly water, can dramatically lower this barrier through a water-assisted proton migration mechanism, where hydrogen bonding plays a crucial role. chemicalbook.com
| Tautomer System | Computational Method | Most Stable Tautomer | Relative Energy (kcal/mol) | Reference |
| 4-Hydroxypyrimidine vs. Pyrimidin-4-one | MP2/6-311++G(d,p) | 4-Hydroxypyrimidine | 0.0 | researchgate.net |
| Pyrimidin-4-one | 0.73 | researchgate.net | ||
| 4-Hydroxypyrimidine vs. Pyrimidin-4-one | B3LYP/6-311++G(d,p) | Pyrimidin-4-one | 0.0 | researchgate.net |
| 4-Hydroxypyrimidine | 2.58 | researchgate.net | ||
| 3-Phenyl-2,4-pentanedione (Keto vs. Enol) | B3LYP/6-31+G(d) (Gas Phase) | Keto-form | 0.0 | orientjchem.org |
| Enol-form | 17.89 | orientjchem.org |
This table presents data for parent and related systems to illustrate the typical energy differences and method dependencies in tautomer analysis. The specific values for the 6-methyl derivative would require dedicated calculations.
The electronic properties of a molecule are described by the arrangement of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netaimspress.com
A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower kinetic stability. researchgate.netaimspress.com
A large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity because it requires more energy to remove an electron from the HOMO or add one to the LUMO. aimspress.com
For 6-methylpyrimidin-4-olate, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the oxygen atom, while the LUMO would likely be a π* anti-bonding orbital of the ring system. researchgate.net
| Molecule/System | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Temozolomide (Neutral, Gas Phase) | B3LYP/6-311G+(d) | - | - | 4.40 | aimspress.com |
| Temozolomide (Anion, Alpha mode) | B3LYP/6-311G+(d) | - | - | 3.11 | aimspress.com |
| Scillapersicone | B3LYP/6-311++G** | -5.22 | -0.94 | 4.28 | researchgate.net |
This table shows representative HOMO-LUMO gap values for other heterocyclic molecules, illustrating how the gap changes with the state of the molecule. A specific calculation would be needed for Sodium 6-methylpyrimidin-4-olate.
Mechanistic Interpretations through Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms by identifying transition states, intermediates, and calculating activation energies. nih.govrsc.org For reactions involving this compound, such as nucleophilic substitution or condensation reactions, DFT calculations can map out the entire reaction pathway. rsc.org
For example, in multicomponent reactions where a pyrimidine derivative is a key reactant, computational studies can determine the sequence of steps (e.g., Knoevenagel condensation followed by a Michael addition) and identify the rate-determining step by comparing the energy barriers of each phase. nih.gov Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to model reactions in complex environments, such as in the active site of an enzyme, providing insights into biocatalytic processes. rsc.org
Simulation of Spectroscopic Properties
Quantum chemistry provides a means to simulate various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures. nih.gov By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be determined, allowing for the simulation of its infrared (IR) and Raman spectra. researchgate.net Theoretical studies on 4-pyrimidone have used methods like HF/6-31G to assign characteristic peaks in its IR spectrum. chemicalbook.com
Similarly, nuclear magnetic shielding tensors can be calculated to predict NMR (¹H and ¹³C) chemical shifts. ruc.dknih.gov Comparing the computed spectra with experimental ones is a powerful method for structural verification of newly synthesized pyrimidine derivatives. nih.govmdpi.com
Prediction of Molecular Reactivity and Stability
Beyond the HOMO-LUMO gap, computational chemistry offers a suite of descriptors derived from conceptual DFT to predict reactivity. acs.orgresearchgate.net Properties such as electronic chemical potential, hardness, and softness can be calculated to provide a quantitative measure of a molecule's stability and reactivity. acs.org
Molecular Electrostatic Potential (MEP) maps are also commonly generated. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). aimspress.comacs.org For 6-methylpyrimidin-4-olate, the MEP would likely show a strong negative potential around the oxygen atom, confirming its role as a primary site for electrophilic interaction. Furthermore, computational methods can accurately predict physicochemical properties like pKa, which is fundamental to understanding the compound's stability and species distribution under different pH conditions. nih.gov
Non-Linear Optical (NLO) Properties Prediction
The prediction of NLO properties through computational chemistry is a key step in the rational design of new materials for photonic and optoelectronic applications. These studies typically involve the calculation of various parameters that quantify the response of a molecule to an external electric field.
Detailed Research Findings:
As of the latest review of scientific literature, there are no specific published research findings detailing the theoretical prediction of non-linear optical (NLO) properties for the compound this compound. While computational studies have been performed on other pyrimidine derivatives, demonstrating their potential as NLO materials, the data for this particular sodium salt has not been reported.
To illustrate the type of data that would be generated from such a study, the following tables are provided as a template of what might be expected from a computational analysis of a molecule's NLO properties. The values presented here are hypothetical and for illustrative purposes only, as no specific data for this compound could be retrieved.
Table 1: Hypothetical Calculated Electric Dipole Moment and Polarizability of this compound
| Parameter | Value | Unit |
| Dipole Moment (μ) | Data not available | Debye |
| Mean Polarizability (α) | Data not available | a.u. |
| Anisotropy of Polarizability (Δα) | Data not available | a.u. |
Table 2: Hypothetical Calculated First-Order Hyperpolarizability of this compound
| Component | Value (a.u.) |
| β_x | Data not available |
| β_y | Data not available |
| β_z | Data not available |
| Total Hyperpolarizability (β_tot) | ** Data not available ** |
The values in these tables would typically be calculated using quantum chemical software packages. The total hyperpolarizability (β_tot) is a key figure of merit for second-order NLO materials. A higher value generally indicates a stronger NLO response. The individual components (β_x, β_y, β_z) describe the hyperpolarizability along the different molecular axes.
In the absence of specific studies on this compound, it is not possible to provide a detailed analysis of its predicted NLO properties. Further computational research would be required to determine its dipole moment, polarizability, and hyperpolarizability, and to assess its potential as a nonlinear optical material.
Vi. Applications in Materials Science, Catalysis, and Agrochemical Research
Role as Synthons for Complex Heterocyclic Compounds
A synthon is a molecular unit that represents a building block in a retrosynthetic analysis. 6-Methyl-4-hydroxypyrimidine, the conjugate acid of the title compound, is a valuable synthon for constructing more elaborate heterocyclic systems. Its reactivity and structure make it a key intermediate in the synthesis of a variety of high-value organic molecules. cymitquimica.com
Detailed research findings indicate its utility in the following areas:
Pharmaceutical Synthesis : The compound is used in the preparation of advanced derivatives with potential therapeutic applications. It serves as a starting material for novel pyrimidine (B1678525) and 3-cyanopyridine (B1664610) derivatives that have been investigated as tyrosine kinase inhibitors, a class of molecules crucial in anti-cancer drug development. chemicalbook.com It has also been employed in the synthesis of potential antitumor compounds that are based on the adenine (B156593) scaffold. chemicalbook.com
Fine and Specialty Chemicals : As a functionalized pyrimidine, it is a key intermediate for a range of fine and specialty chemicals. cymitquimica.com The general methods for pyrimidine synthesis, such as the reaction between a β-ketoester and an amidine, underscore the importance of these heterocycles as foundational structures in organic synthesis. google.com
Table 1: Applications of 6-Methyl-4-hydroxypyrimidine as a Synthon
| Target Molecule Class | Application Area | Reference |
| Novel Pyrimidine Derivatives | Tyrosine Kinase Inhibitors | chemicalbook.com |
| 3-Cyanopyridine Derivatives | Tyrosine Kinase Inhibitors | chemicalbook.com |
| Adenine-based Compounds | Antitumor Research | chemicalbook.com |
| General Fine Chemicals | Organic Synthesis | cymitquimica.com |
Development of Ligands for Coordination Chemistry
The 6-methylpyrimidin-4-olate anion is an excellent candidate for use as a ligand in coordination chemistry. The nitrogen atoms within the pyrimidine ring and the exocyclic oxygen atom can act as donor sites, allowing the molecule to bind to metal ions. This chelating ability makes it possible to create a wide array of metal-organic complexes with specific geometries and electronic properties. cymitquimica.comcymitquimica.com
The development of such ligands is a cornerstone of modern inorganic chemistry, as the ligand's structure dictates the resulting metal complex's stability, reactivity, and potential applications. While research on 6-methylpyrimidin-4-olate itself is specific, the broader class of pyrimidinolate ligands has been shown to form stable complexes. For instance, a polymeric silver(I)-2-pyrimidinolate complex has been documented, demonstrating the capability of this ligand type to bridge metal centers. researchgate.net
The design of metal-pyrimidinolate complexes hinges on the coordination preferences of the chosen metal ion and the desired properties of the final complex. The synthesis typically involves a straightforward salt metathesis reaction. Sodium 6-methylpyrimidin-4-olate is dissolved in a suitable solvent, which is then combined with a solution of a metal salt (e.g., a metal chloride or nitrate). The sodium cation is replaced by the new metal ion, which coordinates to the pyrimidinolate ligand, often leading to the precipitation of the new complex or sodium salt byproduct.
The resulting complexes can exhibit diverse structures, from simple mononuclear species, where a single metal ion is surrounded by one or more pyrimidinolate ligands, to intricate polynuclear or polymeric structures where the ligands bridge multiple metal centers. researchgate.net The specific outcome is influenced by factors such as the metal-to-ligand ratio, the solvent system, and the reaction temperature.
While specific catalytic applications for metal complexes derived from this compound are an emerging area of research, the broader family of metal complexes with nitrogen-based ligands is renowned for its catalytic prowess. researchgate.net These complexes are active in a variety of organic transformations.
Potential catalytic applications, based on related systems, could include:
Oxidation Reactions : Metal complexes are often used to catalyze the oxidation of alcohols and other organic substrates. For example, certain copper and manganese complexes with triazapentadienyl ligands, which also feature nitrogen donors, are effective catalyst precursors for the oxidation of alcohols to ketones. researchgate.net
Coupling Reactions : Transition metal complexes, particularly those of palladium, are famous for catalyzing cross-coupling reactions (e.g., Suzuki, Heck), which are fundamental to forming carbon-carbon bonds in pharmaceutical and materials synthesis.
Tishchenko Reaction : Zinc complexes supported by nitrogen-based ligands have been shown to catalyze the Tishchenko reaction, which converts an aldehyde into its corresponding ester. researchgate.net
The photocatalytic degradation of other pyrimidine derivatives, such as the pesticide 2-isopropyl-6-methyl-4-pyrimidinol, using materials like TiO2 has also been studied, highlighting the chemical reactivity of the pyrimidine ring system in catalytic processes. acs.orgnih.gov
Table 2: Potential Catalytic Reactions for Metal-Pyrimidinolate Complexes
| Reaction Type | Catalyst Type | Potential Application | Reference (Related Systems) |
| Alcohol Oxidation | Mn(II), Fe(II), Co(II) Complexes | Synthesis of Ketones | researchgate.net |
| Tishchenko Reaction | Zinc Complexes | Synthesis of Esters | researchgate.net |
| Photocatalysis | TiO₂ Ceramics | Degradation of Pollutants | acs.orgnih.gov |
Contributions to Advanced Materials and Specialty Chemical Production
This compound serves as a valuable precursor in the production of specialty chemicals. cymitquimica.comontosight.ai Its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals places it within the value chain of high-performance chemical manufacturing. cymitquimica.comchemicalbook.com
In the realm of advanced materials, the pyrimidine scaffold is of significant interest. Research into the environmental remediation of pyrimidine-based pollutants has led to the development of advanced materials designed for their degradation. For instance, hierarchical porous TiO₂ ceramics and other three-dimensional electrode systems have been specifically engineered for the efficient photocatalytic or electrochemical degradation of pyrimidine derivatives found in wastewater. acs.orgnih.govcip.com.cnresearchgate.net While in these cases the pyrimidine is the target of the material rather than a component, this research demonstrates the importance of understanding the pyrimidine structure's stability and reactivity for materials science applications, particularly in environmental technology. Furthermore, the ability of pyrimidinolates to form coordination polymers with metals like silver opens up possibilities for designing novel materials with unique electronic or photoluminescent properties. researchgate.net
Agrochemical Research Applications
The 6-methylpyrimidin-4-ol structural core is notably present in the field of agrochemicals. The closely related compound, 2-isopropyl-6-methyl-4-pyrimidinol, is widely known as a primary environmental transformation product and metabolite of the organophosphate insecticide diazinon. guidechem.comechemi.com This connection establishes the relevance and environmental fate of this class of pyrimidines in agricultural settings.
Beyond its role as a metabolite, the 6-methyl-4-hydroxypyrimidine structure has been directly linked to plant growth regulation. It is listed in scientific evaluations of substances with potential effects on plant systems. chemistry-chemists.com Further supporting this application, related heterocyclic compounds, such as derivatives of 4-hydroxy-2H-pyran-2-one, have been reported to act as plant growth regulators. researchgate.net These findings suggest that the pyrimidine core of this compound may possess intrinsic biological activity that could be harnessed for developing new plant stimulants or growth regulators, representing a promising avenue for future agrochemical research.
Investigational Applications in Pesticidal and Herbicidal Chemistry
The pyrimidine ring is a key structural motif in a variety of biologically active compounds, and its derivatives are actively explored for their potential as pesticides and herbicides. Although research specifically naming this compound is limited, studies on structurally related pyrimidinone and fused pyrimidine systems highlight the potential of this chemical class in agriculture.
Research into pyrimidine derivatives has identified several compounds with significant herbicidal properties. For instance, a series of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized and evaluated for their ability to inhibit plant growth. One of the most potent compounds, 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, demonstrated herbicidal activity comparable to commercial herbicides like clomazone (B1669216) and flumioxazin. nih.gov These compounds were tested against various plant species, with many showing good activity against bentgrass at a concentration of 1 mM. nih.gov Further studies have focused on pyrazolylpyrimidine derivatives. nih.gov Certain compounds from this class exhibited strong inhibitory effects on the root growth of Pennisetum alopecuroides, with one derivative showing an IC50 of 1.90 mg L-1. nih.gov The structure-activity relationship studies indicated that the substituent at the 6-position of the pyrimidine ring is crucial for their herbicidal effects. nih.gov
In the realm of insecticides, pyrimidinone derivatives have also shown promise. Mesoionic pyrido[1,2-α]pyrimidinone derivatives incorporating a neonicotinoid moiety have been designed and synthesized, with some showing notable insecticidal activity against Aphis craccivora. nih.gov Another study focused on novel mesoionic pyrido[1,2-a]pyrimidinone compounds containing an indole (B1671886) moiety. These compounds displayed excellent insecticidal activities against the white-backed planthopper (Sogatella furcifera) and the bean aphid (Aphis craccivora), with LC50 values as low as 0.86 and 0.85 μg/mL, respectively for a lead compound. acs.org Additionally, pyrimidine derivatives with a urea (B33335) pharmacophore have been investigated for their activity against Aedes aegypti, the yellow fever mosquito. One such compound achieved 70% mortality at a concentration of 2 µg/mL. nih.gov
The following table summarizes the investigational herbicidal activity of some pyrimidine derivatives.
Table 1: Investigational Herbicidal Activity of Pyrimidine Derivatives
| Compound Class | Target Species | Observed Effect | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine | Bentgrass (Agrostis stolonifera) | Good activity at 1 mM | nih.gov |
| Pyrazolylpyrimidine | Pennisetum alopecuroides | IC50 of 1.90 mg L-1 for root growth inhibition | nih.gov |
General Biological Activity Studies (e.g., enzyme inhibition mechanisms in vitro, excluding human clinical trials)
The pyrimidine scaffold is a common feature in molecules that interact with biological systems, including enzymes. Derivatives of pyrimidinone are frequently studied for their potential to inhibit various enzymes, which is a cornerstone of drug discovery and biological research. These in vitro studies provide insights into the fundamental biochemical interactions of this class of compounds.
One area of investigation is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. Certain pyridinium (B92312) salts derived from a parent carbamate (B1207046) compound have been shown to be potent inhibitors of AChE. nih.gov These derivatives exhibit time-dependent inhibition, with second-order rate constants (kobs/[I]) ranging from 3 to 345 M-1s-1. nih.gov
Other research has explored the inhibition of matrix metalloproteinases (MMPs) by novel N-hydroxybutanamide derivatives. One such derivative, an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, was found to inhibit MMP-2, MMP-9, and MMP-14 with IC50 values in the range of 1–1.5 μM. nih.gov
The antitumor potential of pyrimidinone derivatives has also been evaluated through in vitro studies. Certain synthesized mono- and dialkyl derivatives of 6-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile have demonstrated promising anticancer activity against leukemia, non-small cell lung cancer, melanoma, and renal cancer cell lines. nih.gov
The following table presents data on the in vitro enzyme inhibitory activity of some pyrimidine derivatives.
Table 2: In Vitro Enzyme Inhibitory Activity of Pyrimidine Derivatives
| Compound Class | Target Enzyme | Activity | Reference |
|---|---|---|---|
| Pyridinium salts | Acetylcholinesterase (AChE) | kobs/[I] values from 3 to 345 M-1s-1 | nih.gov |
| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | Matrix Metalloproteinases (MMP-2, MMP-9, MMP-14) | IC50 of 1–1.5 μM | nih.gov |
Vii. Future Research Directions and Emerging Trends
Innovations in Green Synthetic Methodologies
The chemical industry's increasing focus on sustainability is driving significant innovation in the synthesis of heterocyclic compounds, including pyrimidinolates. Traditional synthetic methods often rely on harsh reagents and organic solvents, but future research is geared towards more environmentally benign alternatives. irb.hr Key areas of development include the use of water as a solvent, microwave-assisted synthesis, and multicomponent reactions (MCRs) which improve atom economy by combining several reactants in a single step. irb.hrnih.govbiotech-asia.org
Further research into solvent-free reaction conditions, such as mechanochemical methods like ball milling and grinding, is also anticipated to yield more sustainable synthetic pathways. nih.gov The development and application of reusable catalysts, including nanocatalysts, are expected to play a crucial role in minimizing waste and improving the efficiency of pyrimidinolate synthesis. biotech-asia.org The transition from petroleum-based feedstocks to renewable bio-based sources for the carbon and nitrogen atoms in the pyrimidine (B1678525) ring represents another critical frontier in green chemistry. nih.gov
Table 1: Emerging Green Synthesis Techniques for Pyrimidinolates
| Green Methodology | Principle | Potential Advantage for Pyrimidinolate Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions rapidly and uniformly. nih.gov | Reduced reaction times, higher yields, and cleaner reaction profiles. irb.hrnih.gov |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single synthetic operation. irb.hr | Increased efficiency, reduced waste, and simplified workup procedures. irb.hr |
| Aqueous Media Synthesis | Employs water as a safe, non-toxic, and inexpensive solvent. biotech-asia.orgnih.gov | Enhanced safety, reduced environmental impact, and potential for unique reactivity. |
| Mechanochemistry | Uses mechanical force (e.g., grinding, milling) to induce reactions. nih.gov | Solvent-free conditions, high yields, and access to novel solid-state reactivity. |
| Reusable Catalysis | Employs catalysts that can be easily separated and reused for multiple reaction cycles. biotech-asia.org | Reduced catalyst waste, lower costs, and improved process sustainability. |
Exploration of Novel Reactivity and Transformation Pathways
Beyond improving its synthesis, future research will undoubtedly focus on uncovering new ways to chemically modify Sodium 6-methylpyrimidin-4-olate and related structures. A significant emerging area is "skeletal editing," where the core pyrimidine ring is transformed into other heterocyclic systems. nih.gov For instance, methods are being developed to convert pyrimidines into pyridines or pyrazoles, which would dramatically expand the accessible chemical space from a single pyrimidinolate precursor. nih.govbiotech-asia.org This deconstruction-reconstruction strategy allows for the creation of analogues that would be difficult to synthesize through traditional methods. irb.hr
The functionalization of the pyrimidine ring at various positions continues to be a major research focus. While electrophilic substitution typically occurs at the 5-position, new catalytic methods are being explored to enable C-H functionalization at other sites, which has traditionally been challenging. biotech-asia.org Furthermore, palladium-catalyzed cross-coupling reactions are being investigated to attach a wide variety of substituents to the pyrimidine core, offering a powerful tool for creating diverse derivatives. rsc.org The development of novel cross-coupling partners, such as pyridine (B92270) sulfinates, may also inspire new approaches for pyrimidinolate functionalization. mdpi.com
Table 2: Novel Transformation Strategies for the Pyrimidine Core
| Transformation Strategy | Description | Potential Outcome |
|---|---|---|
| Skeletal Editing | Conversion of the pyrimidine ring into a different heterocyclic core (e.g., pyridine, pyrazole). nih.govbiotech-asia.org | Access to novel compound libraries and molecular frameworks from a common starting material. |
| Late-Stage C-H Functionalization | Direct modification of carbon-hydrogen bonds on the pyrimidine ring. biotech-asia.org | Efficient synthesis of complex derivatives without the need for pre-functionalized starting materials. |
| Novel Cross-Coupling Reactions | Utilization of new catalytic systems and coupling partners to form C-C and C-N bonds. rsc.orgmdpi.com | Introduction of a wide range of functional groups to tailor the properties of the final molecule. |
| Deconstruction-Reconstruction | Cleavage of the pyrimidine ring into a reactive intermediate, followed by recyclization to form new heterocycles. irb.hr | Diversification of the initial pyrimidine structure to generate analogues that are otherwise difficult to access. |
Advanced Characterization Techniques for Complex Structures
As more complex pyrimidinolate derivatives and their transformation products are synthesized, the need for sophisticated analytical techniques to unambiguously determine their structures becomes paramount. While standard techniques like NMR and IR spectroscopy will remain essential, advanced mass spectrometry (MS) methods are becoming increasingly important. nih.gov High-resolution mass spectrometry (HRMS), such as Orbitrap and Q-TOF, provides precise mass measurements for accurate formula determination, while tandem MS (MS/MS) helps to elucidate fragmentation patterns for detailed structural insights. irb.hr
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a molecule. azoquantum.comarxiv.org For pyrimidinolate research, this technique will be crucial for confirming the structures of novel compounds, understanding their solid-state packing, and providing insights into intermolecular interactions. nih.govresearchgate.net The combination of X-ray crystallography with computational modeling is a powerful approach for understanding structure-activity relationships. researchgate.net
Integration of Machine Learning in Pyrimidinolate Research
Table 3: Applications of Machine Learning in Pyrimidinolate Research
| ML Application | Description | Potential Impact |
|---|---|---|
| Property Prediction | Using AI models to predict physicochemical properties, toxicity, and biological activity. arxiv.orgnih.gov | Rapidly screen virtual compounds and prioritize experimental efforts. |
| QSAR Modeling | Developing mathematical models that correlate chemical structure with activity. nih.gov | Guide the design of more potent and selective pyrimidinolate derivatives. |
| Reaction Prediction | Predicting the outcome and yield of chemical reactions. | Optimize synthetic routes and explore novel transformation pathways. |
| De Novo Design | Generating novel molecular structures with desired properties. | Discover new pyrimidinolate-based compounds with enhanced performance. |
Expanding Applications in Sustainable and Niche Chemical Technologies
While pyrimidine derivatives are well-established in the pharmaceutical industry, future research will likely expand their applications into other areas, particularly those focused on sustainability and niche technologies. The inherent properties of the pyrimidine scaffold, such as its ability to engage in hydrogen bonding and its electronic characteristics, make it an attractive building block for functional materials.
For example, pyrimidinolate-based compounds could be explored as organic light-emitting diode (OLED) materials, corrosion inhibitors, or components of functional polymers. ijcce.ac.ir Their ability to coordinate with metal ions also suggests potential applications in catalysis or as sensors for environmental monitoring. In the realm of sustainable chemistry, pyrimidinolates could serve as precursors to biodegradable agrochemicals or as components of novel energy storage systems. The development of green synthetic methods will be crucial for enabling these applications in an economically viable and environmentally responsible manner.
Q & A
Basic Research Questions
Q. What are the key considerations for designing synthetic routes for Sodium 6-methylpyrimidin-4-olate?
- Methodology : Focus on regioselective functionalization of the pyrimidine ring. Common methods include condensation reactions between thiourea derivatives and β-diketones, or nucleophilic substitution of halogenated pyrimidines with sodium methoxide. Ensure inert atmospheric conditions to prevent oxidation of sensitive functional groups. Validate intermediates via -NMR and FT-IR to confirm substitution patterns .
- Experimental Optimization : Adjust reaction stoichiometry (e.g., 1:1.2 molar ratio of precursor to sodium base) and temperature (80–100°C) to maximize yield. Monitor by TLC or HPLC .
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and lattice parameters. Refine data with SHELXL (for small molecules) or SHELXS (for structure solution) to resolve positional disorder or hydrogen bonding ambiguities .
- Validation : Cross-validate with Mercury CSD software to compare derived metrics (e.g., hydrogen-bond geometry) against the Cambridge Structural Database (CSD) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : - and -NMR to confirm methyl group placement and aromatic proton environments. Use DMSO-d6 as a solvent to observe exchangeable protons (e.g., hydroxyl groups).
- FT-IR : Identify O–H (3200–3500 cm) and C=N (1600–1650 cm) stretching frequencies.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How do hydrogen-bonding networks in this compound crystals influence its physicochemical properties?
- Methodology : Perform graph-set analysis (e.g., Etter’s formalism) to classify hydrogen-bond motifs (e.g., R(8) rings). Use Mercury’s Materials Module to identify packing similarities with related pyrimidine derivatives .
- Data Interpretation : Correlate hydrogen-bond strength (via bond lengths and angles) with thermal stability (TGA/DSC data) or solubility .
Q. How can researchers reconcile contradictory reactivity data for this compound in cross-coupling reactions?
- Methodology :
- Systematic Review : Apply PICOT criteria to structure literature analysis (e.g., compare reaction conditions, catalysts, and solvents across studies) .
- Experimental Replication : Vary parameters (e.g., Pd catalyst loading, solvent polarity) while monitoring by -NMR. Use multivariate analysis (e.g., ANOVA) to identify statistically significant variables .
Q. What computational approaches are suitable for predicting the biological activity of this compound derivatives?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Validate with experimental IC values from enzyme inhibition assays.
- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donor/acceptor counts. Cross-validate against PubChem BioAssay data .
Data Contradiction and Validation
Q. How should researchers address discrepancies between experimental and theoretical (DFT) bond lengths in this compound?
- Methodology :
- Error Analysis : Check for systematic errors (e.g., thermal motion in XRD data) using PLATON’s ADDSYM tool. Compare DFT basis sets (e.g., B3LYP/6-31G* vs. M06-2X) to assess computational accuracy .
- Hybrid Approaches : Combine SC-XRD with solid-state NMR to resolve static vs. dynamic disorder .
Q. What strategies validate the purity of this compound in synthetic batches?
- Methodology :
- Chromatography : UPLC-PDA at 254 nm to detect impurities (<0.5% area).
- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (deviation ≤0.4%) .
Tables for Key Metrics
| Property | Typical Value/Range | Method | Reference |
|---|---|---|---|
| Melting Point | 215–220°C (decomp.) | DSC | |
| LogP (Octanol-Water) | -0.5 to 0.2 | Shake-flask | |
| Hydrogen Bond Donors | 1 | SC-XRD | |
| Crystallographic R-factor | <0.05 | SHELXL Refinement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
